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Compound of Interest

Compound Name: EIDD-1931-d2

Cat. No.: B12416912

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of EIDD-1931, also known
as N-hydroxycytidine (NHC), a potent ribonucleoside analog with broad-spectrum antiviral
activity. EIDD-1931 is the active metabolite of the prodrug Molnupiravir (EIDD-2801). This
document details its chemical structure, mechanism of action, quantitative antiviral efficacy, and
relevant experimental protocols.

Chemical and Structural Properties

EIDD-1931 is a cytidine analog characterized by a hydroxy group at the N4 position of the
cytosine base.[1] This modification is central to its antiviral activity. The chemical structure of
EIDD-1931 is presented below.

Chemical Name: (-D-N4-hydroxycytidine[2] Molecular Formula: CoH13N30s6[3] Molecular
Weight: 259.22 g/mol [4] CAS Number: 3258-02-4

While the existence of hydrate dimorphs of EIDD-1931 has been reported, detailed
crystallographic information files (CIF) or comprehensive tables of crystal structure data are not
readily available in the public domain as of the latest search. Such data, when available, would
provide precise information on bond lengths, bond angles, and the three-dimensional
arrangement of the molecule in its crystalline state.

Mechanism of Action: Viral Error Catastrophe
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EIDD-1931 exerts its antiviral effect through a mechanism known as "lethal mutagenesis” or
"viral error catastrophe”.[5][6][7] This process can be broken down into several key steps:

e Cellular Uptake and Activation: EIDD-1931 is taken up by host cells and subsequently
phosphorylated by host kinases to its active 5'-triphosphate form, NHC-triphosphate (NHC-
TP).[71[8]

e Incorporation into Viral RNA: The viral RNA-dependent RNA polymerase (RdRp) recognizes
NHC-TP as a substrate and incorporates it into the newly synthesized viral RNA strand.[6][7]

o Tautomerism and Ambiguous Base Pairing: Once incorporated, NHC can exist in two
tautomeric forms. One form mimics cytidine and pairs with guanine, while the other mimics
uridine and pairs with adenine. This tautomerism leads to incorrect base pairing during
subsequent rounds of RNA replication.[5]

o Accumulation of Mutations: The presence of NHC in the viral RNA template leads to a
significant increase in the frequency of mutations, particularly G-to-A and C-to-U transitions,
in the progeny viral genomes.[9]

» Error Catastrophe: The accumulation of these mutations eventually exceeds a tolerable
threshold, resulting in the production of non-functional viral proteins and progeny virions that
are unable to replicate, leading to the collapse of the viral population.[10]
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Metabolic activation and mechanism of action of EIDD-1931.

Quantitative Data
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The antiviral activity of EIDD-1931 is quantified by its 50% inhibitory concentration (ICso) or
50% effective concentration (ECso), while its cytotoxicity is measured by the 50% cytotoxic
concentration (CCso). The selectivity index (Sl), calculated as the ratio of CCso to 1Cso/ECso,
provides a measure of the compound's therapeutic window.

. ) ICs0/ECs0 Selectivity Reference(s
Virus Cell Line CCso (UM)
(M) Index (SI) )

SARS-CoV-2  Vero 0.3 >10 >33.3 [10][11]
SARS-CoV-2  Calu-3 0.15 >10 >66.7 [12]
MERS-CoV Calu-3 2B4 0.15 [11]
SARS-CoV Vero 76 0.1 [11]
Enterovirus

RD 5.13 £ 0.56 80.47 £ 0.02 15.69 [13]
A71 (EV-A71)
Enterovirus

Vero 7.04 £0.38 14.07 £ 0.43 2.0 [13]
A71 (EV-AT1)
Enterovirus

Huh-7 443 +£0.33 34.09 + 0.06 7.69 [13]

A71 (EV-A71)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of antiviral
compounds like EIDD-1931.

Plaque Reduction Assay for ICso Determination

This assay measures the ability of a compound to inhibit the formation of viral plaques, which
are localized areas of cell death caused by viral replication.
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Workflow for a plaque reduction assay.
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Detailed Methodology:

Cell Culture: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-
well plates and incubate until a confluent monolayer is formed.[4]

Compound Preparation: Prepare a series of two-fold or ten-fold dilutions of EIDD-1931 in an
appropriate cell culture medium.

Infection: Remove the growth medium from the cell monolayers. Infect the cells with a
predetermined amount of virus (multiplicity of infection, MOI) in the presence of the different
concentrations of EIDD-1931. Include a virus control (no compound) and a cell control (no
virus).[14][15]

Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.[14]

Overlay: After the adsorption period, remove the virus inoculum and gently add a semi-solid
overlay medium (e.g., containing agarose or carboxymethylcellulose) with the corresponding
concentrations of EIDD-1931. This restricts the spread of the virus to adjacent cells.[14][15]

Incubation: Incubate the plates for a period sufficient for plaque formation, which can range
from 2 to 10 days depending on the virus.[14]

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain the
monolayer with a dye such as crystal violet. Plaques will appear as clear zones against a
stained background of healthy cells.[14]

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque
reduction for each EIDD-1931 concentration compared to the virus control. The I1Cso value is
determined by plotting the percentage of plaque reduction against the log of the compound
concentration and fitting the data to a dose-response curve.[16]

Viral RNA Quantification by qRT-PCR

This method is used to quantify the amount of viral RNA in a sample, providing a measure of
viral replication.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8855088/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Plaque_Reduction_Assay_Evaluating_Antiviral_Agent_25.pdf
https://www.bioagilytix.com/blog/plaque-reduction-neutralization-tests-prnt-and-the-development-of-new-antiviral-drugs/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Plaque_Reduction_Assay_Evaluating_Antiviral_Agent_25.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Plaque_Reduction_Assay_Evaluating_Antiviral_Agent_25.pdf
https://www.bioagilytix.com/blog/plaque-reduction-neutralization-tests-prnt-and-the-development-of-new-antiviral-drugs/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Plaque_Reduction_Assay_Evaluating_Antiviral_Agent_25.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Plaque_Reduction_Assay_Evaluating_Antiviral_Agent_25.pdf
https://antiviral.creative-diagnostics.com/cc50-ic50-assay.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12416912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Culture host cells and infect
with virus in the presence of
varying EIDD-1931 concentrations

l

Incubate for a defined period
(e.g., 24-72 hours)

l

Harvest cell supernatant or lysates
and extract total RNA

Reverse transcribe viral RNA
to complementary DNA (cDNA)

Perform quantitative PCR (QPCR)
with virus-specific primers and probes

Analyze amplification data to
determine viral RNA copy number

Click to download full resolution via product page

Workflow for viral RNA quantification by qRT-PCR.
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Detailed Methodology:

o Cell Treatment and Infection: Culture susceptible cells and treat them with various
concentrations of EIDD-1931. Subsequently, infect the cells with the virus of interest.

o Sample Collection: At a specific time point post-infection (e.g., 24, 48, or 72 hours), collect
the cell culture supernatant or lyse the cells to harvest intracellular RNA.[17]

o RNA Extraction: Extract total RNA from the collected samples using a commercial RNA
extraction kit according to the manufacturer's instructions.[17]

e Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA
using a reverse transcriptase enzyme and virus-specific primers or random hexamers. This
step is often combined with the gPCR step in a one-step gRT-PCR protocol.[18]

e Quantitative PCR (gPCR): Perform gPCR using the synthesized cDNA as a template, along
with primers and a probe specific to a conserved region of the viral genome. The
amplification of the target sequence is monitored in real-time by detecting the fluorescence
emitted by the probe.[18]

o Data Analysis: A standard curve is generated using known quantities of a viral RNA standard.
The cycle threshold (Ct) values from the experimental samples are then used to extrapolate
the viral RNA copy number from the standard curve. The reduction in viral RNA levels in the
EIDD-1931-treated samples compared to the untreated control is then calculated.[9]

Conclusion

EIDD-1931 (NHC) is a potent broad-spectrum antiviral agent that functions by inducing lethal
mutagenesis in viral RNA. Its efficacy has been demonstrated against a range of RNA viruses,
and its oral bioavailability as the prodrug Molnupiravir has led to its clinical use. The structural
and mechanistic understanding of EIDD-1931, supported by robust quantitative data and
standardized experimental protocols, is essential for the continued development and
application of this important class of antiviral compounds. Further research to obtain and
analyze detailed crystallographic data of EIDD-1931 will provide deeper insights into its
structure-activity relationship.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10053779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10053779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7148891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7148891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8519666/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12416912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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